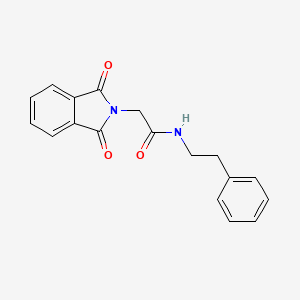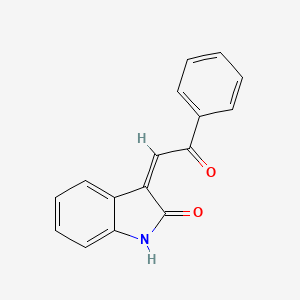![molecular formula C19H18N4O2 B6421878 3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1284272-83-8](/img/structure/B6421878.png)
3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide, commonly known as 3-EPPC, is a small molecule drug candidate developed for the treatment of cancer. It is a pyrazole-based compound that has been studied extensively in preclinical models for its anti-cancer activities. 3-EPPC has been shown to have a number of potential therapeutic applications, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-EPPC has demonstrated activity against a wide range of tumor types, including breast, lung, and prostate cancers.
Wirkmechanismus
The mechanism of action of 3-EPPC is not yet fully understood. However, it is believed to act by targeting multiple pathways involved in tumor growth and progression. Specifically, 3-EPPC has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be involved in the regulation of cell growth, survival, and angiogenesis. In addition, 3-EPPC has been shown to induce apoptosis and inhibit the expression of pro-angiogenic factors, such as VEGF and HIF-1α.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EPPC have been studied in preclinical models. In vitro studies have shown that 3-EPPC is capable of inhibiting the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. In addition, 3-EPPC has been shown to induce apoptosis and inhibit angiogenesis. In vivo studies have demonstrated that 3-EPPC is capable of inhibiting tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-EPPC in laboratory experiments include its ease of synthesis, its ability to target multiple pathways involved in tumor growth and progression, and its demonstrated activity against a wide range of tumor types. However, there are also some limitations to using 3-EPPC in laboratory experiments. For example, the exact mechanism of action of 3-EPPC is not yet fully understood, and it is not known if the compound has any off-target effects. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
The potential of 3-EPPC for the treatment of cancer is promising, and further research is needed to fully explore its therapeutic potential. Future research should focus on understanding the exact mechanism of action of 3-EPPC, as well as its safety and efficacy in humans. Additionally, further studies should be conducted to explore the potential of 3-EPPC in combination with other anti-cancer agents, as well as its potential for targeting other types of cancer. Finally, further research should be conducted to explore the potential of 3-EPPC as a prophylactic agent, as well as its potential for targeting other diseases.
Synthesemethoden
The synthesis of 3-EPPC is based on the reaction of 2-ethoxy-1-phenyl-3-pyrazoline-5-carbohydrazide with 1-phenyl-3-methylene-1H-pyrazole-5-carbohydrazide. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The yield of the reaction is typically greater than 95%.
Wissenschaftliche Forschungsanwendungen
3-EPPC has been studied extensively in preclinical models for its anti-cancer activities. It has been shown to have a number of potential therapeutic applications, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-EPPC has demonstrated activity against a wide range of tumor types, including breast, lung, and prostate cancers.
Eigenschaften
IUPAC Name |
N-[(E)-benzylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-25-18-11-7-6-10-15(18)16-12-17(22-21-16)19(24)23-20-13-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXKOTFDBAMYOK-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-benzylidene-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-fluorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421803.png)
![(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6421805.png)
![ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B6421806.png)
![4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6421808.png)
![6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6421810.png)
![4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine](/img/structure/B6421816.png)
![2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B6421819.png)
![13-[(4-ethoxyphenyl)amino]-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6421825.png)



![N'-[(1E)-(pyridin-4-yl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421861.png)
![N'-[(1E)-(4-ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6421873.png)
![3-(2,4-dichlorophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421881.png)